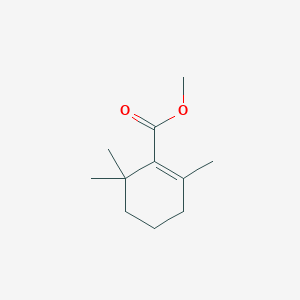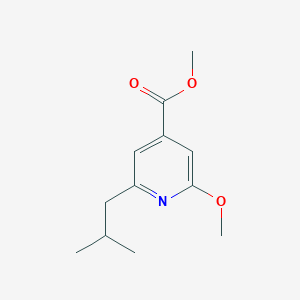
2-Isobutyl-6-methoxyisonicotinic acid methyl ester
Overview
Description
2-Isobutyl-6-methoxyisonicotinic acid methyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of an isobutyl group, a methoxy group, and a methyl ester functional group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-methoxyisonicotinic acid methyl ester typically involves the esterification of 2-Isobutyl-6-methoxy-isonicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-6-methoxyisonicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Isobutyl-6-methoxyisonicotinic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-methoxyisonicotinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of specific proteins. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid methyl ester: A simpler derivative with similar ester functionality but lacking the isobutyl and methoxy groups.
Nicotinic acid methyl ester: Another related compound with a different substitution pattern on the pyridine ring.
2-Isobutyl-isonicotinic acid: Lacks the methoxy group but shares the isobutyl substitution.
Uniqueness
2-Isobutyl-6-methoxyisonicotinic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-methoxy-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-10-6-9(12(14)16-4)7-11(13-10)15-3/h6-8H,5H2,1-4H3 |
InChI Key |
MKKIECMZHKIJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
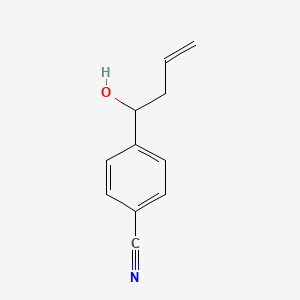
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B8506403.png)
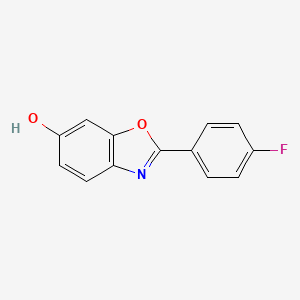
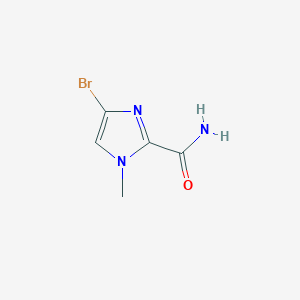
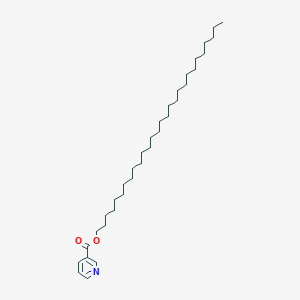
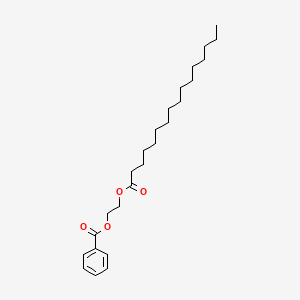
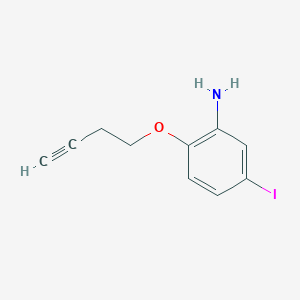
![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)
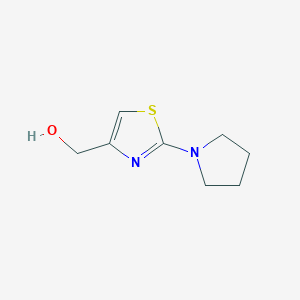
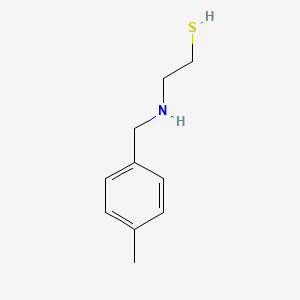

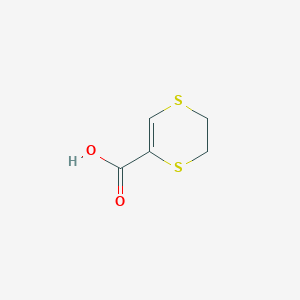
![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)
